3-(2-prop-2-ynoxyphenyl)prop-2-enoic Acid
Overview
Description
This compound is characterized by its molecular formula C12H10O3 and a molecular weight of 202.21 g/mol. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-prop-2-ynoxyphenyl)prop-2-enoic acid typically involves the reaction of 2-propyn-1-ol with 2-bromophenylprop-2-enoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-prop-2-ynoxyphenyl)prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in organic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
3-(2-prop-2-ynoxyphenyl)prop-2-enoic acid is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-prop-2-ynoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in reduced production of inflammatory mediators. Additionally, it can interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
3-(2-prop-2-ynoxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as:
6-(2-prop-2-ynoxyphenyl)hexanoic acid: This compound has a longer carbon chain, which may affect its chemical properties and biological activities.
(E)-3-(5-bromo-2-prop-2-ynoxyphenyl)prop-2-enoic acid: The presence of a bromine atom in this compound introduces additional reactivity and potential biological effects.
Properties
IUPAC Name |
3-(2-prop-2-ynoxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-9-15-11-6-4-3-5-10(11)7-8-12(13)14/h1,3-8H,9H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBJZHZBHGQIEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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